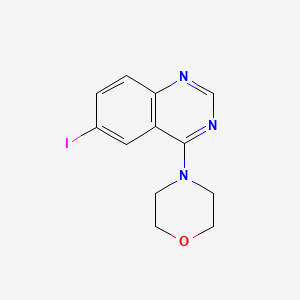

4-(6-Iodoquinazolin-4-yl)morpholine

Description

Properties

IUPAC Name |

4-(6-iodoquinazolin-4-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12IN3O/c13-9-1-2-11-10(7-9)12(15-8-14-11)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHKGTSDFCNSQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC3=C2C=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In Vitro Biological Activity Investigations of 4 6 Iodoquinazolin 4 Yl Morpholine Analogues

Anticancer Activity Profiling in Cellular Models

Analogues of 4-(6-iodoquinazolin-4-yl)morpholine have demonstrated notable potential as anticancer agents through various mechanisms.

A significant body of research has centered on the ability of this compound derivatives to inhibit key kinases that are often dysregulated in cancer. Kinases such as the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), mammalian target of rapamycin (B549165) (mTOR), and phosphoinositide 3-kinase (PI3K) are crucial for tumor growth, proliferation, and survival. nih.govnih.gov

The introduction of an aryl urea (B33335) group at the C-6 position of the quinazoline (B50416) scaffold has been shown to enhance the inhibitory activity against EGFR. nih.gov This modification is believed to expand the molecular framework, thereby increasing the potential for interactions within the active site of the kinase. nih.gov Substituted 4-morpholine-quinazolines are recognized as a scaffold for potent PI3K inhibitors. nih.gov The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration required to reduce the kinase's activity by 50%.

Table 1: Kinase Inhibitory Activity of Selected Quinazoline Analogues

| Compound Class | Target Kinase | Key Findings |

|---|---|---|

| 6-Arylureido-4-anilinoquinazoline derivatives | EGFR | Introduction of the aryl urea group at the C-6 position enhanced inhibitory activity. nih.gov |

| Substituted 4-morpholine-quinazolines | PI3K/Akt/mTOR | These derivatives are considered potent inhibitors of the PI3K/Akt/mTOR pathway. nih.gov |

The kinase-inhibiting properties of these compounds often translate to significant antiproliferative effects against a variety of cancer cell lines. Numerous studies have documented the cytotoxic potential of this compound analogues in in vitro cancer models.

For instance, a series of morpholine-substituted quinazoline derivatives displayed significant cytotoxic activity against A549 (lung cancer), MCF-7 (breast cancer), and SHSY-5Y (neuroblastoma) cell lines, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov Another study on novel quinoline (B57606) derivatives demonstrated potent anticancer effects in both in vitro and in vivo models. mdpi.com The antiproliferative activity is often assessed using assays like the MTS assay to determine the concentration of the compound that inhibits cell growth by 50% (GI50). nih.gov

Table 2: Antiproliferative Activity of Selected Quinazoline Analogues

| Cell Line | Cancer Type | Compound Class/Derivative | IC50/GI50 (µM) |

|---|---|---|---|

| A549 | Lung Carcinoma | Morpholine (B109124) substituted quinazoline derivative (AK-10) | 8.55 ± 0.67 nih.gov |

| MCF-7 | Breast Cancer | Morpholine substituted quinazoline derivative (AK-10) | 3.15 ± 0.23 nih.gov |

| SHSY-5Y | Neuroblastoma | Morpholine substituted quinazoline derivative (AK-10) | 3.36 ± 0.29 nih.gov |

To understand how these compounds halt cancer cell proliferation, researchers have investigated their impact on fundamental cellular processes like apoptosis (programmed cell death) and the cell cycle.

Several studies have shown that this compound analogues can induce apoptosis in cancer cells. mdpi.comnih.gov For example, certain morpholine-substituted quinazoline derivatives were found to cause cell death primarily through apoptosis. nih.gov This process is often confirmed by observing morphological changes and using specific staining techniques.

In addition to inducing apoptosis, these compounds can also cause cell cycle arrest, preventing cancer cells from dividing and multiplying. nih.govnih.gov For example, some derivatives have been shown to inhibit cell proliferation by arresting the cell cycle in the G1 phase. nih.gov The dysregulation of the cell cycle is a hallmark of cancer, and targeting it with inhibitors is a key therapeutic strategy. nih.gov

Antimicrobial Efficacy Against Pathogenic Strains

Beyond their anticancer potential, analogues of this compound have also been evaluated for their ability to combat pathogenic microorganisms.

The antibacterial properties of these compounds have been tested against a variety of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium, is a standard measure of antibacterial efficacy.

Iodoquinazoline derivatives have demonstrated broad-spectrum antibacterial activity, with a notable efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.govuitm.edu.my While also active against Gram-negative bacteria, the activity is often more pronounced against their Gram-positive counterparts. nih.gov The presence of an iodine atom at the 6-position of the quinazolinone ring has been reported to enhance antibacterial activity. researchgate.net

Table 3: Antibacterial Activity of Selected Iodo-Quinazoline/Quinoline Analogues

| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 6-iodoquinazoline-based Schiff base (Compound 10) | Bacillus subtilis | 1.90 uitm.edu.my |

| 6-iodoquinazoline-based Schiff base (Compound 10) | Staphylococcus aureus | 3.9 uitm.edu.my |

The antimicrobial investigations have also extended to the evaluation of antifungal properties against various pathogenic fungi.

Similar to antibacterial testing, the MIC is determined to quantify antifungal activity. Iodoquinazoline derivatives have shown promising results against fungal strains such as Aspergillus fumigatus and Syncephalastrum racemosum. uitm.edu.my For instance, a specific 6-iodoquinazoline-based Schiff base demonstrated potent inhibition of these fungi at low microgram per milliliter concentrations. uitm.edu.my Other quinoline derivatives have also been reported to possess antifungal activity against species like Paracoccidioides. nih.gov

Table 4: Antifungal Activity of Selected Iodo-Quinazoline Analogues

| Compound Class/Derivative | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 6-iodoquinazoline-based Schiff base (Compound 10) | Aspergillus fumigatus | 15.63 uitm.edu.my |

| 6-iodoquinazoline-based Schiff base (Compound 10) | Syncephalastrum racemosum | 62.50 uitm.edu.my |

Antitubercular Activity Studies

Research has shown that substitutions on the quinazoline ring are crucial for antimycobacterial efficacy. For instance, a series of 2,3-dihydroquinazolin-4(1H)-one derivatives were evaluated for their in vitro activity against the H37Rv strain of Mtb. mdpi.com Compounds featuring a di-substituted aryl moiety with electron-withdrawing halogens at the 2-position of the quinazoline scaffold demonstrated significant potency, with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL. mdpi.com Another analogue in the same study, which included an imidazole (B134444) ring at the 2-position, also showed noteworthy activity against both susceptible and multi-drug-resistant Mtb strains. mdpi.com

Furthermore, investigations into 4-substituted quinazolines have revealed promising antitubercular agents. One study highlighted that 4-(S-Butylthio)quinazoline was more active than the standard drug isoniazid (B1672263) against atypical mycobacteria. nih.gov This suggests that the 4-position of the quinazoline ring is a key site for modification to enhance antitubercular effects. A separate study on 4-anilinoquinazolines identified compounds with potent Mtb inhibition, emphasizing the importance of the substitution at the 4-position for activity.

The following table summarizes the antitubercular activity of some quinazoline analogues against Mycobacterium tuberculosis H37Rv.

| Compound ID | Structure | MIC (µg/mL) | Reference |

| Analogue 1 | 2,3-dihydroquinazolin-4(1H)-one with di-substituted aryl (halogens) at position 2 | 2 | mdpi.com |

| Analogue 2 | 2,3-dihydroquinazolin-4(1H)-one with imidazole ring at position 2 | 4 | mdpi.com |

| Analogue 3 | 4-(S-Butylthio)quinazoline | More active than isoniazid | nih.gov |

These findings underscore the potential of the quinazoline scaffold in developing new antitubercular drugs. The presence of a halogen, such as iodine at the 6-position in this compound, combined with the morpholine group at the 4-position, represents a unique combination of substituents that warrants further investigation for its specific antitubercular properties.

Anti-Inflammatory Modulations and Enzyme Inhibition

Chronic inflammation is implicated in a multitude of diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Quinazoline derivatives have demonstrated significant potential as anti-inflammatory agents and enzyme inhibitors.

Studies on various quinazolinone analogues have reported anti-inflammatory activity. nih.gov For example, 2-methoxy-4-vinylphenol, a compound with structural similarities to parts of substituted quinazolines, was found to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated cells. nih.gov This was achieved through the suppression of NF-κB and MAPK signaling pathways. nih.gov

More directly, a series of 4-morpholino-2-phenylquinazolines were synthesized and evaluated as inhibitors of phosphoinositide 3-kinase (PI3K) p110α, an enzyme implicated in inflammatory pathways and cancer. nih.gov A thieno[3,2-d]pyrimidine (B1254671) derivative from this series exhibited potent and selective inhibition of p110α with an IC₅₀ value of 2.0 nM. nih.gov This highlights the importance of the 4-morpholino substitution for potent enzyme inhibition.

Furthermore, 4-alkynyl and 4-alkenylquinazolines have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with IC₅₀ values in the nanomolar range. nih.gov This demonstrates that modifications at the 4-position can lead to significant enzyme inhibitory activity.

The table below presents the enzyme inhibitory activity of representative quinazoline analogues.

| Compound Analogue | Target Enzyme | IC₅₀ (nM) | Reference |

| Thieno[3,2-d]pyrimidine derivative | PI3K p110α | 2.0 | nih.gov |

| 4-Alkynylquinazoline derivative | EGFR Tyrosine Kinase | Nanomolar range | nih.gov |

Given these findings, it is plausible that this compound could exhibit anti-inflammatory effects through the inhibition of key signaling enzymes. The combination of the morpholine moiety at the 4-position and the iodo group at the 6-position could modulate its binding affinity and selectivity towards various kinases involved in inflammation.

Other Relevant In Vitro Biological Activities (e.g., Molybdenum Hydroxylase Inhibition)

Beyond specific antitubercular and anti-inflammatory activities, quinazoline derivatives have been shown to interact with other biological targets. One such area is the inhibition of molybdenum hydroxylases, which include xanthine (B1682287) oxidase and aldehyde oxidase. These enzymes play a role in the metabolism of various drugs and endogenous compounds.

While specific data for this compound is not available, studies on a range of quinazoline derivatives have demonstrated their ability to inhibit these enzymes. This suggests that the quinazoline scaffold itself can interact with the active sites of molybdenum hydroxylases. The nature and position of substituents on the quinazoline ring would likely influence the potency and selectivity of this inhibition.

Structure Activity Relationship Sar Elucidations of Iodoquinazoline Morpholine Derivatives

Positional and Substituent Effects of Iodine at C-6 on Biological Activity

The presence and position of a halogen atom, particularly iodine, on the quinazoline (B50416) ring are pivotal in modulating the biological activity of these derivatives. Research indicates that halogen substitution at the C-6 and C-8 positions can significantly enhance the antimicrobial properties of quinazolinones. Specifically, the introduction of an iodine atom at the C-6 position has been shown to be beneficial for increasing antitumor activities. nih.govresearchgate.net

One of the key physicochemical effects of iodine substitution at the C-6 position is the increase in lipophilicity. rsc.org This property can lead to improved molecular absorption and better penetration of cell membranes, which is a crucial factor for a compound to reach its intracellular target. rsc.org The synthesis of derivatives such as 6-iodo-2-methylquinazolin-4(3H)-one has been a strategic step in developing compounds with potential antitumor activity. rsc.org

Influence of the Morpholine (B109124) Moiety at C-4 on the Pharmacological Profile

The morpholine ring attached at the C-4 position of the quinazoline scaffold is a crucial determinant of the pharmacological profile, particularly in the context of anticancer activity. The morpholine moiety is recognized as a privileged pharmacophore in medicinal chemistry, capable of enhancing potency and modulating the pharmacokinetic properties of a drug candidate. researchgate.netnih.gov

In a series of morpholine-substituted quinazoline derivatives evaluated for their cytotoxic activities against various cancer cell lines, the morpholine ring was a constant feature, indicating its foundational role in the observed biological effects. nih.gov For instance, certain quinazolin-4(3H)-one derivatives featuring a morpholine ring have demonstrated significant inhibitory activity against Bromodomain-containing protein 4 (BRD4), a key target in cancer therapy. nih.gov

The versatility of the morpholine moiety allows it to engage in favorable interactions with biological targets. Its ability to improve the pharmacodynamic properties of a molecule has been demonstrated in various contexts, including the development of mTOR inhibitors based on a morpholine-substituted tetrahydroquinoline scaffold. nih.gov The incorporation of the morpholine ring often leads to compounds with improved metabolic stability and desirable pharmacological effects, making it a valuable component in the design of new therapeutic agents. nih.gov

Modulation of Activity by Other Substituents on the Quinazoline Scaffold

Structural modifications at the C-6 and C-7 positions have led to the development of multi-kinase inhibitors. mdpi.com For example, 6,7-disubstituted-quinazolin-5,8-dione derivatives have been investigated as topoisomerase inhibitors. nih.gov The nature of the substituent at the C-2 position is also crucial. The presence of a phenyl group at C-2 has been linked to antitumor activity. researchgate.net Furthermore, substitutions at the C-2 position of an arylamino group attached to C-6 can influence the inhibitory activity against topoisomerases I and II. nih.gov

Substituents at the C-2 and C-3 positions have been identified as important for antimicrobial activities. nih.gov In the context of anticancer activity, various substitutions at the C-3 position have been explored to enhance the efficacy of phenyl quinazolinone derivatives. researchgate.net The strategic placement of different functional groups on the quinazoline core allows for the optimization of biological activity, highlighting the scaffold's versatility in drug design. nih.govnih.gov A series of quinazolinamine derivatives with diverse substitutions demonstrated a range of inhibitory activities on breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), further illustrating the importance of these modifications. nih.gov

Identification of Key Pharmacophores for Target Interactions

The identification of key pharmacophoric features is essential for understanding how iodoquinazoline-morpholine derivatives interact with their biological targets and for designing more potent and selective inhibitors. Pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) studies have been instrumental in elucidating these crucial structural requirements. tandfonline.com

A pharmacophore represents the spatial arrangement of essential features that a molecule must possess to exhibit a specific biological activity. For quinazoline derivatives, these models often highlight the importance of hydrogen bond donors, hydrogen bond acceptors, and aromatic rings. nih.govresearchgate.net For instance, a five-point pharmacophore model (AAARR.7) was developed for quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors, and another model (AAAHR_1) was identified for acetylcholinesterase inhibitors. nih.govresearchgate.net

Pharmacophore-based modeling of quinazoline-4(3H)-one derivatives has shown that halogen-containing compounds are potentially effective EGFR inhibitors. bilecik.edu.tr In the case of quinazoline-based NHE-1 inhibitors, neural network modeling identified specific descriptors, including {-N< … -C(Ar)<}, as part of the key pharmacophore for high inhibitory activity. nih.gov Molecular docking studies have provided further insights into the binding modes of these compounds. For example, the carbonyl oxygen and a nitrogen atom of the quinazolinone ring have been shown to form key hydrogen bonds with the active site of BRD4. nih.gov These computational approaches, combined with experimental data, are crucial for the rational design and optimization of novel quinazoline-based therapeutic agents. rsc.org

Computational and Theoretical Investigations for Understanding Ligand Target Interactions

Molecular Docking Studies for Binding Affinity and Mode of Action

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method estimates the binding affinity and elucidates the mode of action by analyzing the interactions between the ligand and the active site of the protein.

For quinazoline (B50416) derivatives, which are known to target various proteins such as kinases, molecular docking studies have been instrumental. While specific docking data for "4-(6-Iodoquinazolin-4-yl)morpholine" is not extensively published, studies on analogous quinazoline-morpholine hybrids and halo-substituted quinazolinones provide valuable insights. For instance, in a study on quinazolin-4(3H)-one-morpholine hybrids, a lead compound demonstrated significant binding affinities against various cancer-related protein targets. nih.gov The docking scores, represented in kcal/mol, indicate the strength of the interaction, with more negative values suggesting stronger binding.

| Protein Target | Docking Score (kcal/mol) |

|---|---|

| VEGFR1 | -11.744 |

| VEGFR2 | -12.407 |

| EGFR | -10.359 |

These studies highlight that the type of halogen substituent at the 6-position of the quinazoline ring can influence binding energy. Research on 6-halo-4(3H)-quinazolinone derivatives as COX-II inhibitors indicated that chloro, bromo, and iodo substituents showed similar binding energy values.

The binding mode of a ligand within a protein's active site is stabilized by a network of non-covalent interactions. These include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For quinazoline derivatives, these interactions are crucial for their inhibitory activity.

In studies of quinazoline-based inhibitors, hydrogen bonds often form between the nitrogen atoms of the quinazoline core and amino acid residues in the protein's hinge region. The morpholine (B109124) moiety can also participate in hydrogen bonding or favorable polar interactions. Hydrophobic interactions are typically observed between the quinazoline ring system and nonpolar amino acid residues.

For example, in the context of EGFR inhibitors, the quinazoline scaffold is designed to mimic the adenine (B156593) portion of ATP, forming key hydrogen bonds with the kinase hinge region. Studies on other quinazoline derivatives have shown that the stability of the ligand-protein complex is maintained by a combination of these interactions.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its conformational stability and flexibility over time. These simulations can validate the results of molecular docking and provide a more realistic model of the interactions in a biological environment.

MD simulations on quinazoline-morpholine hybrids have shown that stable ligand-protein complexes are characterized by low root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values, typically around 1-2 Å. nih.gov The RMSD measures the average deviation of the protein and ligand from their initial docked conformation, with lower, stable values indicating a stable complex. The RMSF, on the other hand, highlights the flexibility of individual amino acid residues, with higher values indicating more mobile regions of the protein.

In a study on quinazolinone derivatives as MMP-13 inhibitors, MD simulations were run for 10 nanoseconds to assess the stability of the docked complexes. nih.gov The analysis of RMSD and RMSF plots revealed that the complexes reached equilibrium and remained stable throughout the simulation. nih.gov For quinazoline compounds targeting FtsZ and GyrB, MD simulations showed that a stable complex is indicated by RMSD values within the range of 3.4 Å. abap.co.in

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| RMSD | 1-2 Å for stable complexes nih.gov | Indicates the stability of the ligand-protein complex over time. |

| RMSF | Lower values for key binding residues | Reveals the flexibility of different parts of the protein and ligand. |

| Hydrogen Bond Occupancy | >90% for key interactions in stable complexes nih.gov | Shows the persistence of crucial hydrogen bonds during the simulation. |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule, such as its electronic structure and reactivity. These calculations provide insights into the distribution of electron density and the energies of molecular orbitals.

For quinazoline derivatives, DFT studies can elucidate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that reflects the chemical reactivity and stability of the molecule. irjweb.com A smaller HOMO-LUMO gap suggests higher reactivity.

Theoretical studies on quinoline (B57606), a related heterocyclic compound, using DFT at the B3LYP/6-31+G(d,p) level of theory have determined the HOMO and LUMO energies to be -6.646 eV and -1.816 eV, respectively, resulting in an energy gap of 4.83 eV. scirp.org Such calculations help in understanding the regions of the molecule that are prone to electrophilic or nucleophilic attack.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.646 |

| LUMO Energy | -1.816 |

| HOMO-LUMO Energy Gap | 4.83 |

In Silico Predictions for Drug-likeness and Related Molecular Descriptors

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions help in identifying compounds with favorable pharmacokinetic profiles early in the drug discovery process.

For quinazoline derivatives, various molecular descriptors are calculated to assess their drug-likeness. These often include adherence to Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 Da, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

Studies on various quinazoline derivatives have shown that they generally possess good drug-like properties. researchgate.netresearchgate.net For instance, in silico ADMET predictions for a series of nih.govnih.govabap.co.intriazolo[4,3-c]quinazolines indicated that the most active compounds did not violate any of Lipinski's rules and displayed favorable ADMET profiles.

| Property | Predicted Value/Range | Significance |

|---|---|---|

| Molecular Weight | < 500 Da | Related to absorption and distribution. |

| logP | < 5 | Indicates lipophilicity and membrane permeability. |

| Hydrogen Bond Donors | < 5 | Affects solubility and membrane permeability. |

| Hydrogen Bond Acceptors | < 10 | Affects solubility and membrane permeability. |

| Blood-Brain Barrier (BBB) Permeability | Often predicted as positive for smaller derivatives | Indicates potential for CNS activity. |

| Human Intestinal Absorption (HIA) | Generally predicted to be good | Suggests good oral absorption. |

Future Research Directions and Academic Outlook

Exploration of Novel Synthetic Routes for Compound Diversification

The future development of 4-(6-Iodoquinazolin-4-yl)morpholine as a lead compound hinges on the exploration of innovative and efficient synthetic methodologies to generate a diverse library of analogues. Current synthetic strategies for quinazoline (B50416) derivatives often involve transition-metal-catalyzed reactions, microwave-assisted synthesis, and multicomponent reactions to improve yields and reduce reaction times. mdpi.com For the diversification of this specific scaffold, future research will likely concentrate on three main areas:

Modification of the Quinazoline Core: Introducing various substituents onto the quinazoline ring system can significantly modulate the biological activity. Methods for direct C-H functionalization are becoming increasingly important in synthetic chemistry and could be applied to introduce new groups at available positions on the quinazoline nucleus.

Derivatization via the Iodo Group: The iodine atom at the 6-position is a key feature for diversification. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino groups, enabling extensive Structure-Activity Relationship (SAR) studies.

Analogues of the Morpholine (B109124) Moiety: While the morpholine group is known to confer favorable properties, replacing it with other saturated heterocycles (e.g., thiomorpholine, piperazine, piperidine) can explore new chemical space and interactions with biological targets. researchgate.net This can be achieved by reacting the 4-chloroquinazoline (B184009) precursor with a variety of cyclic secondary amines. nih.gov

| Synthetic Strategy | Target Modification | Potential Reagents/Conditions | Desired Outcome |

| Suzuki Coupling | C6-Position of Quinazoline | Aryl/heteroaryl boronic acids, Palladium catalyst, Base | Introduction of diverse aromatic systems |

| Sonogashira Coupling | C6-Position of Quinazoline | Terminal alkynes, Palladium/Copper catalyst, Base | Introduction of alkynyl moieties |

| Buchwald-Hartwig Amination | C6-Position of Quinazoline | Amines, Palladium catalyst, Base | Formation of new C-N bonds |

| Nucleophilic Aromatic Substitution | C4-Position of Quinazoline | Various cyclic/acyclic amines | Replacement of the morpholine ring |

Identification and Validation of New Biological Targets and Pathways

Quinazoline derivatives have demonstrated efficacy against a multitude of biological targets, making them a versatile scaffold for drug discovery. nih.gov While existing research on quinazoline-morpholine hybrids has often focused on established anticancer targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), future investigations are set to uncover novel mechanisms of action. nih.govnih.gov

The broad pharmacological profile of quinazolines suggests that this compound derivatives could be repurposed or optimized for new therapeutic indications. mdpi.com Potential future research directions include:

Histone Deacetylases (HDACs): HDACs have emerged as critical targets in cancer therapy. The development of dual inhibitors, particularly those targeting HDACs, is a growing area of interest, and the quinazoline scaffold is a promising framework for designing such molecules. nih.gov

Poly(ADP-ribose)polymerase-1 (PARP-1): PARP-1 is a key enzyme in the DNA repair process, and its inhibition is a validated strategy for treating certain cancers. Screening quinazoline-dione derivatives has already yielded potent PARP-1 inhibitors, suggesting that derivatives of this compound could also be effective. nih.gov

Viral Infections: Certain 4-anilino-6-aminoquinazoline derivatives have shown high inhibitory activity against Middle East respiratory syndrome coronavirus (MERS-CoV). nih.gov This indicates the potential for developing derivatives of this compound as broad-spectrum antiviral agents against other coronaviruses or RNA viruses.

Kinase Inhibition: Beyond EGFR and VEGFR, the quinazoline scaffold can be adapted to target other kinases implicated in disease, such as those involved in inflammatory or neurodegenerative disorders.

Advanced Computational Modeling for Rational Lead Optimization

Modern drug discovery heavily relies on computational techniques to accelerate the identification and optimization of lead compounds. frontiersin.org For derivatives of this compound, advanced computational modeling will be instrumental in guiding the rational design of new analogues with improved potency, selectivity, and pharmacokinetic profiles.

Future research will likely employ a multi-faceted computational approach:

Molecular Docking: This technique will continue to be used to predict the binding modes and affinities of newly designed analogues within the active sites of various biological targets. For instance, docking studies have been successfully used to evaluate the interactions of quinazoline-morpholine hybrids with the active sites of VEGFR1 and VEGFR2. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of ligand-protein complexes over time. frontiersin.org This method can validate docking poses and assess the stability of key interactions, such as hydrogen bonds, which are crucial for maintaining the inhibitory activity of the compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling helps to identify the key physicochemical properties and structural features that are essential for biological activity. frontiersin.org This allows for the prediction of the activity of virtual compounds before their synthesis, saving time and resources.

ADME Prediction: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying candidates with favorable drug-like characteristics early in the discovery process. nih.gov

Design and Synthesis of Hybrid Molecules with Multifunctional Activities

A promising strategy in modern drug discovery is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. nih.gov This approach aims to create agents with dual or multiple modes of action, potentially leading to synergistic therapeutic effects, reduced side effects, and the ability to overcome drug resistance. nih.gov

The this compound scaffold is an ideal candidate for the development of hybrid molecules. Future research in this area could involve:

Q & A

Advanced Research Question

- 3D-QSAR Modeling : Correlate substituent electronic properties (e.g., iodine’s steric effects) with activity trends .

- Molecular Docking : Simulate binding to kinase targets (e.g., EGFR) using AutoDock Vina to prioritize synthesis .

- DFT Calculations : Analyze charge distribution to predict reactivity at the quinazoline C-4 position .

Example : A QSAR model for morpholine-quinazoline analogs showed that electron-withdrawing groups at C-6 (e.g., iodine) enhance kinase inhibition .

How should researchers address contradictions in biological activity data across studies?

Advanced Research Question

- Orthogonal Assays : Validate cytotoxicity via MTT and colony formation assays to rule out false positives .

- Statistical Analysis : Apply ANOVA to identify outliers in dose-response curves .

- Structural Confirmation : Re-validate compound identity via crystallography if batch-to-batch variability arises .

Case Study : Discrepancies in IC₅₀ values for a related compound were resolved by confirming polymorphic forms via XRD .

What are the challenges in characterizing iodine-related intermediates during synthesis?

Advanced Research Question

- Isotopic Interference : Iodine’s natural isotopic abundance (¹²⁷I, 100%; ¹²⁹I, trace) complicates MS interpretation. Use HRMS for clarity .

- Light Sensitivity : Protect intermediates from UV degradation (e.g., amber glassware) .

- Purification : Employ silica-free flash chromatography to avoid iodine-silica interactions .

How can crystallographic data enhance the understanding of this compound’s reactivity?

Advanced Research Question

X-ray diffraction reveals:

- Bond Angles : Distortions in the quinazoline ring affect electrophilicity at C-4 .

- Packing Motifs : Intermolecular interactions (e.g., halogen bonding via iodine) influence solubility .

Method : Refine data with SHELXL, leveraging its robustness for small-molecule crystallography .

What analytical approaches differentiate regioisomers in morpholine-substituted quinazolines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.